REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12]C)=O)=[N:8][CH:9]=1)([O-:3])=[O:2]>N1CCCCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([N:8]2[CH2:9][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
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182 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
|
N1CCCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |